molecular formula C26H26FN5O4 B15073893 Sebetralstat CAS No. 1933514-13-6

Sebetralstat

Cat. No.: B15073893
CAS No.: 1933514-13-6
M. Wt: 491.5 g/mol
InChI Key: KGMPDQIYDKKXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:

    Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.

    Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.

    Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.

Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .

Chemical Reactions Analysis

Sebetralstat undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Sebetralstat has several scientific research applications, including:

Comparison with Similar Compounds

Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:

    Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.

    Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.

    Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.

This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .

Properties

CAS No.

1933514-13-6

Molecular Formula

C26H26FN5O4

Molecular Weight

491.5 g/mol

IUPAC Name

N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34)

InChI Key

KGMPDQIYDKKXRD-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.